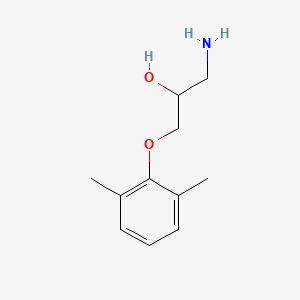![molecular formula C21H17BrClFN2O3 B2994182 (2Z)-6-bromo-2-[(2-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327179-84-9](/img/structure/B2994182.png)
(2Z)-6-bromo-2-[(2-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves studying how the compound can be made from simpler starting materials. This often involves multiple steps, each with its own reagents and conditions .Molecular Structure Analysis
Analyzing the molecular structure can involve techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry. These can provide information about the compound’s shape, bond lengths and angles, and electronic structure .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can provide information about its reactivity and potential uses .Physical And Chemical Properties Analysis
Researchers would study properties like the compound’s melting point, boiling point, solubility, and stability under various conditions .科学的研究の応用
Synthesis and Eco-Friendly Approaches
A study by Proença and Costa (2008) highlights the synthesis of 2-imino-2H-chromene-3-carboxamides, a class to which the specified compound belongs, through an eco-friendly approach using aqueous sodium carbonate or hydrogen carbonate solution. This synthesis method emphasizes high yield and atom economy, relevant for green chemistry applications (Proença & Costa, 2008).
Fluorescent Dyes and Imaging Applications
Teimouri (2011) describes the synthesis of organic fluorophores, including compounds similar to the specified chromene derivative, which exhibit strong blue emission properties. These fluorophores have potential applications in imaging and diagnostics due to their strong fluorescence emission (Teimouri, 2011).
Antiprotozoal Agents
Ismail et al. (2004) explore derivatives of imidazo[1,2-a]pyridines, a group related to the specified compound, demonstrating their potential as antiprotozoal agents. This research indicates the relevance of such compounds in the development of treatments against protozoal infections (Ismail et al., 2004).
Potential Cytotoxic Agents
Research by Gill, Kumari, and Bariwal (2016) focuses on 2-imino-2H-chromene-3(N-aryl)carboxamides, closely related to the specified compound, evaluating their cytotoxic activity against various human cancer cell lines. This study suggests potential applications in cancer therapy (Gill, Kumari, & Bariwal, 2016).
PET Radiotracer Studies
Katoch-Rouse and Horti (2003) discuss the synthesis of compounds including fluorophenyl and chlorophenyl elements, similar to the specified compound, for potential use as PET radiotracers in the study of CB1 cannabinoid receptors (Katoch-Rouse & Horti, 2003).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-bromo-2-(2-chloro-4-fluorophenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrClFN2O3/c22-13-3-6-19-12(8-13)9-16(20(27)25-11-15-2-1-7-28-15)21(29-19)26-18-5-4-14(24)10-17(18)23/h3-6,8-10,15H,1-2,7,11H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLYHIXEJDNGRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=NC4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-6-bromo-2-[(2-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

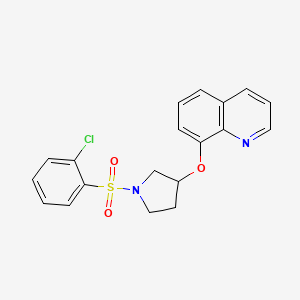
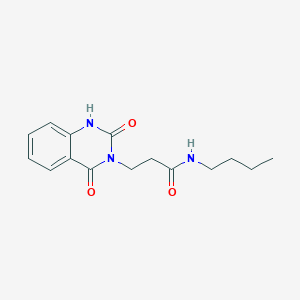
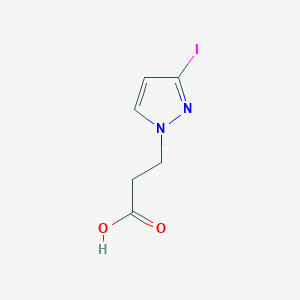
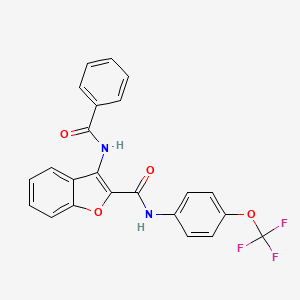
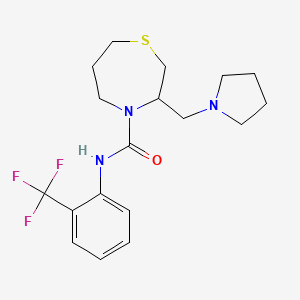
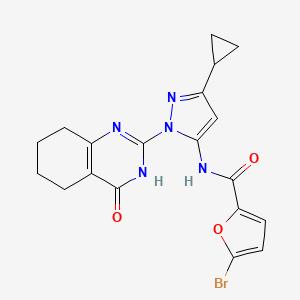
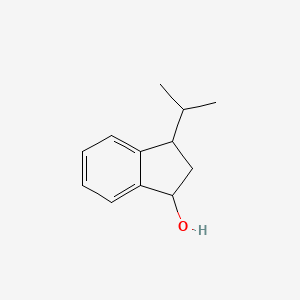
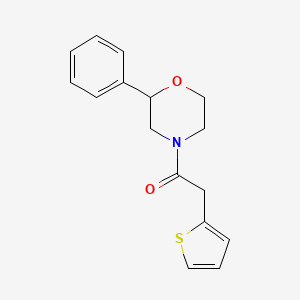
![5-[[Ethyl(methyl)amino]methyl]-2-methylpyrazol-3-amine](/img/structure/B2994113.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2994115.png)
![7-methyl-N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2994116.png)
